molecular formula C13H18N2O5 B6029976 ethyl (Z)-3-ethoxy-2-[N'-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate

ethyl (Z)-3-ethoxy-2-[N'-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate

Cat. No.: B6029976
M. Wt: 282.29 g/mol
InChI Key: STOIFOWVZCQXMM-BENRWUELSA-N
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Description

Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate is an organic compound that features a furan ring, an ester group, and a carbamimidoyl group

Preparation Methods

The synthesis of ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate can be achieved through a series of chemical reactions involving furan derivatives. One method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions, including the solvent and the amounts of substrates, are optimized to achieve good yields.

Chemical Reactions Analysis

Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancer types . The compound binds to the active site of EGFR, blocking its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate can be compared with other furan derivatives such as:

Properties

IUPAC Name

ethyl (Z)-3-ethoxy-2-[N'-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-3-18-12(16)10(13(17)19-4-2)11(14)15-8-9-6-5-7-20-9/h5-7,16H,3-4,8H2,1-2H3,(H2,14,15)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOIFOWVZCQXMM-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NCC1=CC=CO1)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C(=NCC1=CC=CO1)N)\C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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